4-(4-Phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one
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Overview
Description
4-(4-Phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-(4-Phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenoxybenzaldehyde with a suitable thia-azaspiro compound under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-(4-Phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thia-azaspiro moieties, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.
Scientific Research Applications
4-(4-Phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(4-Phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
4-(4-Phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one can be compared with other similar compounds, such as:
1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds share a similar spirocyclic structure and exhibit comparable biological activities.
1,4,8-triazaspiro[4.5]decan-3-one derivatives: These compounds also have a spirocyclic core and are studied for their potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds .
Properties
Molecular Formula |
C20H21NO2S |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C20H21NO2S/c22-19-15-24-20(13-5-2-6-14-20)21(19)16-9-11-18(12-10-16)23-17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15H2 |
InChI Key |
UDAJWOVTSVJQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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